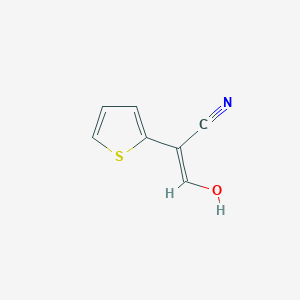

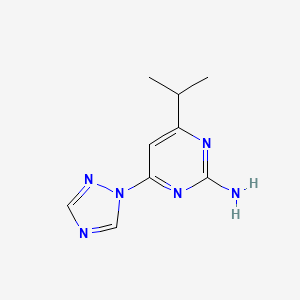

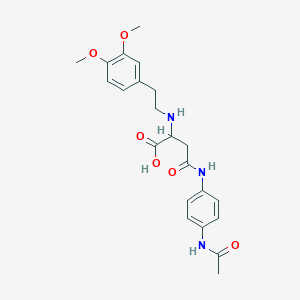

![molecular formula C16H23N5O4 B2467925 2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-22-4](/img/structure/B2467925.png)

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., alkane, alkene, alcohol, etc.) is also identified based on its functional groups.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These can provide information about the compound’s atomic arrangement, functional groups, and molecular weight.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions.Physical And Chemical Properties Analysis

This includes determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be analyzed.Scientific Research Applications

Electrochemical Applications

Electrochemical reduction of imidazolium cations has been shown to produce nucleophilic carbenes, which are useful in various synthetic applications. For instance, the electrochemical reduction of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride results in the formation of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, demonstrating compatibility with ionic liquids for potential use in green chemistry and catalysis (Gorodetsky et al., 2004).

Medicinal Chemistry

Imidazole derivatives have been synthesized and evaluated for their antibacterial and antitumor properties. Silver(I) acetate complexes derived from imidazole have shown promising in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human renal and breast cancer cell lines (Hackenberg et al., 2013).

Materials Science

Imidazole intermediates have been utilized in the synthesis of functional cyclic carbonates, which are of interest in biomedical applications due to their low cytotoxicity on human dermal fibroblasts. This highlights the potential of imidazole derivatives in creating polymers for biomedical applications (Olsson et al., 2014).

Corrosion Inhibition

Imidazole derivatives have also been explored for their corrosion inhibition efficacy. For example, certain imidazole derivatives have shown up to 96% efficiency in inhibiting corrosion on mild steel in acidic solutions, indicating their potential application in materials protection (Prashanth et al., 2021).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes the compound’s toxicity, flammability, and potential environmental impact.

Future Directions

This could involve potential applications of the compound in fields like medicine, materials science, or chemical manufacturing. It could also involve proposed studies to learn more about the compound’s properties or reactions.

Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a detailed analysis of a specific compound, consulting scientific literature or databases may be necessary. If you have access to a specific database or scientific journal, you may be able to find more detailed information. If you need help interpreting the information, feel free to ask!

properties

IUPAC Name |

2,6-bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10-11(2)21-12-13(17-15(21)19(10)6-8-24-4)18(3)16(23)20(14(12)22)7-9-25-5/h6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMOSHXSSQRQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCOC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Bis(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

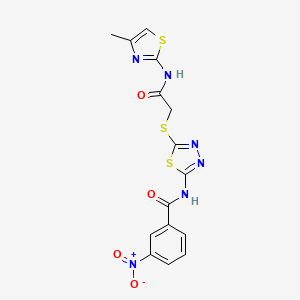

![N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2467851.png)

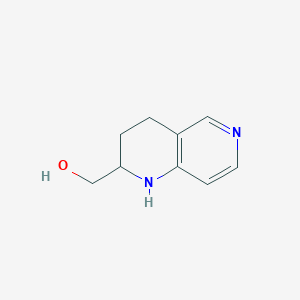

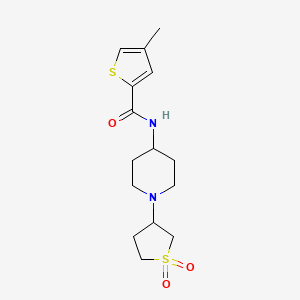

![1-[2-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2467853.png)

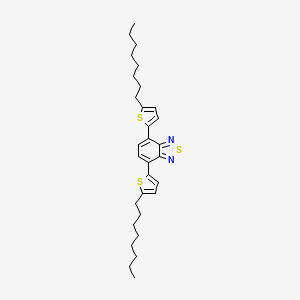

![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)

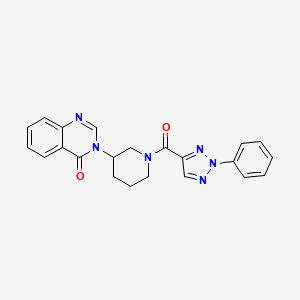

![N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2467859.png)

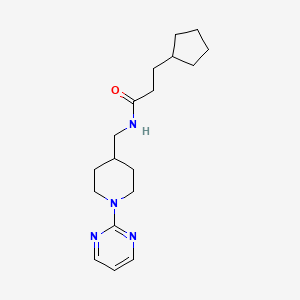

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)